Deoxylapachol
Overview
Description
Deoxylapachol is a high-purity natural product . It is a major cytotoxic component of New Zealand brown alga, Landsburgia quercifolia . It has anti-wood rot activity and can inhibit certain fungi .
Synthesis Analysis
Deoxylapachol and 2-methylanthraquinone (2-MAQ) were isolated from the acetone extracts of Indonesian Jepara Tectona grandis (teak) wood using column chromatography . Gas chromatography–mass spectrometry revealed that the extract contained deoxylapachol, iso-deoxylapachol, and 2-MAQ .Molecular Structure Analysis
The molecular formula of Deoxylapachol is C15H14O2 . The molecular weight is 226.27 .Chemical Reactions Analysis
In the kraft cooking process of Eucalyptus globulus wood, deoxylapachol demonstrated the ability to enhance the delignification rate and retain carbohydrates . The lignin content in the kraft-deoxylapachol cooking pulp was determined to be lower than that of the control pulp prepared without catalyst .Physical And Chemical Properties Analysis
Deoxylapachol is a yellow oil . It is soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone, etc .Scientific Research Applications
1. Catalyst for Delignification and Carbohydrate Protection Deoxylapachol has been used as a catalyst in the kraft cooking process, a predominant technology in the pulp and paper industry . It enhances the delignification rate and retains carbohydrates, leading to a lower lignin content in the pulp fibers and reduced energy consumption . The addition of deoxylapachol also accelerates lignin decomposition .
Improvement of Pulp Yield
The use of deoxylapachol in kraft cooking increases pulp yield . An approximately 0.8–1.2% higher pulp yield was obtained when deoxylapachol was added compared to that obtained in the absence of the catalyst . This improvement in yield corresponds to better productivity, saving wood resources and energy .
Extraction from Tectona Grandis Wood
Deoxylapachol can be isolated from the acetone extracts of Indonesian Jepara Tectona grandis (teak) wood using column chromatography . This extraction process also revealed the presence of iso-deoxylapachol and 2-methylanthraquinone .
Mutagenicity Studies
Studies have been conducted to evaluate the mutagenicity of Deoxylapachol . Although Ames tests showed that the Indonesia and Myanmar extracts were mutagenic to Salmonella typhimurium, 2-methylanthraquinone was not .
Safety in Food Packaging Applications
The kraft pulp obtained with the additives, including deoxylapachol, should be safe for food-packaging applications . The addition of 0.03% 2-methylanthraquinone to kraft cooking saves forest resources and fossil energy in industries requiring increased pulp yield .
Environmental Impact
The use of natural deoxylapachol from teak wood as a cooking catalyst for the pulp and paper industry potentially offers a beneficial impact on society and the environment . It contributes to developing efficient pulp-producing processes that are clean and avoid pollution .
Safety and Hazards
Mechanism of Action
Target of Action
Deoxylapachol, a major cytotoxic component of New Zealand brown alga, Landsburgia quercifolia , is known to have antifungal and anti-cancer activities. It is active against P-388 leukemia cells . .
Mode of Action
It is known that compounds having a quinone as the core system, like deoxylapachol, have promising biological activity . A central feature of ortho- and para-quinonoid based cytotoxins is their ability to generate semiquinone radicals by bioreduction, which then accelerates intracellular hypoxic conditions . This could potentially explain the anti-cancer activity of Deoxylapachol.
Biochemical Pathways
It is known that naphthoquinones, a class of compounds to which deoxylapachol belongs, have been shown to interfere with the bio-activities of enzymes known as topoisomerases , a group of enzymes that are critical for DNA replication in cells . In addition, naphthoquinones have been shown to induce the so-called “reactive oxygen species” that can cause damage to cells .
Result of Action
Deoxylapachol has been found to have anti-cancer activity, being active against P-388 leukemia cells . It also has antifungal activity . In the context of pulp and paper industry, Deoxylapachol has been found to enhance the delignification rate and retain carbohydrates during the kraft cooking process . The lignin content in the kraft-deoxylapachol cooking pulp was determined to be lower than that of the control pulp prepared without the catalyst .
Action Environment
The action of Deoxylapachol can be influenced by environmental factors. For instance, in the context of the pulp and paper industry, the use of Deoxylapachol as a catalyst in kraft cooking increases pulp yield, reduces lignin content in pulp fibers, and reduces energy consumption . This suggests that the action, efficacy, and stability of Deoxylapachol can be influenced by the specific conditions under which it is used.
properties
IUPAC Name |
2-(3-methylbut-2-enyl)naphthalene-1,4-dione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14O2/c1-10(2)7-8-11-9-14(16)12-5-3-4-6-13(12)15(11)17/h3-7,9H,8H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OSDFYZPKJKRCRR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CCC1=CC(=O)C2=CC=CC=C2C1=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40189186 | |
Record name | Deoxylapachol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40189186 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
226.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Deoxylapachol | |
CAS RN |
3568-90-9 | |
Record name | Deoxylapachol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=3568-90-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Deoxylapachol | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003568909 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3568-90-9 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=123507 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Deoxylapachol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40189186 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | DEOXYLAPACHOL | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/M5RT9GV702 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How does deoxylapachol exert its antifungal effect?
A1: Research suggests that deoxylapachol induces fungal cell wall stress. Studies using a transgenic Aspergillus niger strain, designed to fluoresce upon cell wall damage, demonstrated that deoxylapachol exposure led to fluorescence, indicating cell wall stress. [] Additionally, deoxylapachol exhibits a strong inhibitory effect on cellulase activity, further contributing to its antifungal properties. [, ]
Q2: What is the target of deoxylapachol in wood rot fungi?
A2: While the exact target remains unclear, research suggests that deoxylapachol's antifungal activity, particularly against wood rot fungi, is linked to the induction of cell wall stress and the inhibition of cellulase activity. [, ]
Q3: What is the role of deoxylapachol in teak wood's natural durability?
A3: Deoxylapachol is one of the primary quinones found in teak wood, contributing significantly to its natural resistance against termites and fungal decay. [, , ] The compound's presence, along with other quinones like tectoquinone, provides teak wood with its characteristic durability and resistance to biological degradation.
Q4: What is the molecular formula and weight of deoxylapachol?
A4: Deoxylapachol has the molecular formula C15H16O2 and a molecular weight of 228.29 g/mol. [, ]
Q5: How is deoxylapachol typically characterized?
A5: Deoxylapachol is commonly characterized using spectroscopic techniques like Nuclear Magnetic Resonance (NMR) and Gas Chromatography-Mass Spectrometry (GC-MS). These methods help determine its structural features and quantify its presence in various samples, including wood extracts and biological fluids. [, , , ]
Q6: Does the source of deoxylapachol influence its properties?
A6: While the basic chemical structure remains consistent, the source of deoxylapachol can slightly influence its purity and biological activity. For instance, deoxylapachol extracted from different teak wood sources may exhibit varying levels of antifungal activity depending on the presence of other compounds and the extraction method used. [, , ]
Q7: Can deoxylapachol be used as a wood preservative?
A7: While deoxylapachol exhibits potent antifungal and anti-termite activity, making it a potential candidate for wood preservation, its practical application requires further investigation. Research should focus on developing effective formulations and assessing its long-term efficacy and environmental impact. [, , , ]
Q8: Is deoxylapachol toxic to humans?
A8: Deoxylapachol, like many bioactive compounds, can exhibit toxicity at certain concentrations. It is known to cause allergic contact dermatitis in some individuals exposed to teak wood dust. [, ] Further research is needed to fully understand its toxicological profile and establish safe exposure limits. [, ]
Q9: What are the environmental implications of using deoxylapachol?
A9: The environmental impact of deoxylapachol requires further investigation. Research should focus on its biodegradability, potential to bioaccumulate, and effects on non-target organisms. Sustainable and responsible practices are crucial for its potential use in various applications. [, , ]
Q10: What are the key areas for future research on deoxylapachol?
A10: Future research should focus on:
- Exploring structure-activity relationships to design more potent and selective derivatives. [, ]
- Developing efficient and sustainable methods for deoxylapachol extraction and synthesis. []
- Investigating its potential for targeted drug delivery and reducing toxicity. []
- Exploring its applications in various fields, including medicine, agriculture, and materials science. [, ]
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